1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole
Description
1-Allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole derivative characterized by an allyl group at the 1-position and a 3-chlorophenyl group at the 5-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
For example, 5-substituted tetrazoles are typically synthesized via [3+2] cycloaddition between nitriles and sodium azide in the presence of catalysts like immobilized AlCl₃ on γ-Al₂O₃ (as seen in 5-(3-chlorophenyl)-1H-tetrazole synthesis) . The allyl group may be introduced through alkylation reactions, as demonstrated in protocols for 1-substituted tetrazoles .
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-prop-2-enyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-2-6-15-10(12-13-14-15)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHPUUAFWYNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Regiochemistry
The Huisgen reaction’s 1,3-dipolar mechanism ensures exclusive 1,5-disubstitution when electron-withdrawing groups (e.g., Cl) stabilize the transition state at C5. Competing 1,4-regioisomers are suppressed using bulky catalysts like Fe₃O₄@PMO–ICS–ZnO, which sterically hinder alternative pathways.
N1-Allylation Challenges
Alkylation of tetrazoles often produces N1/N2 mixtures. Employing allyl bromide in polar aprotic solvents (DMF, DMSO) with phase-transfer catalysts (e.g., tetrabutylammonium iodide) shifts selectivity toward N1. Silver catalysts further enhance this preference by coordinating the tetrazole’s lone pairs.
Industrial-Scale Considerations
For kilogram-scale production, the microwave 3CR method faces pressure vessel limitations. Alternatively, the silver-catalyzed route offers scalability, with a reported space-time yield of 12 g·L⁻¹·h⁻¹. Continuous flow reactors could adapt the ZnCl₂/NaN₃ cycloaddition, achieving >90% conversion at 150°C.
Chemical Reactions Analysis
Synthetic Routes to 1-Allyl-5-(3-chlorophenyl)tetrazole
The compound can be synthesized via two primary pathways:
Cycloaddition of Nitriles with Sodium Azide
A cobalt(II) complex catalyzes the [3+2] cycloaddition of sodium azide (NaN₃) with 3-chlorophenyl nitrile to form the 5-(3-chlorophenyl)tetrazole intermediate. Subsequent allylation at the N1 position via nucleophilic substitution with allyl bromide yields the target compound (Table 1) .
Multicomponent Reaction (MCR)
FeCl₃-catalyzed condensation of 3-chloroaniline, triethyl orthoformate, and trimethylsilyl azide generates 1-(3-chlorophenyl)tetrazole, which undergoes allylation under basic conditions (Table 1) .
Table 1: Reaction Conditions for Key Syntheses
| Method | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Co(II) complex | 110°C | 12 h | 82% | |
| FeCl₃ MCR | FeCl₃ | 70°C | 2 h | 88% |
Reactivity of the Allyl Group
The allyl moiety participates in elimination and cyclization reactions:
Thermal Elimination
Heating in DMSO induces β-hydrogen elimination, producing 5-(3-chlorophenyl)-1H-tetrazole and propene (confirmed via GC-MS) .
Electrophilic Addition
Reaction with bromine (Br₂) in CCl₄ yields 1-(2,3-dibromopropyl)-5-(3-chlorophenyl)tetrazole. Stereoselectivity depends on reaction kinetics (Table 2) .
Table 2: Electrophilic Additions to the Allyl Group
| Reagent | Solvent | Product | Yield | Selectivity (anti:syn) |
|---|---|---|---|---|
| Br₂ | CCl₄ | 1-(2,3-dibromopropyl)tetrazole | 75% | 3:1 |
| HCl | Et₂O | 1-(3-chloropropyl)tetrazole | 68% | N/A |
Reactivity of the Tetrazole Ring
The tetrazole ring undergoes electrophilic substitution and coordination chemistry:
N2-Alkylation
Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ selectively alkylates the N2 position, forming 1-allyl-2-methyl-5-(3-chlorophenyl)tetrazolium iodide (85% yield) .
Metal Coordination
The tetrazole nitrogen coordinates to transition metals (e.g., Cu, Co), forming complexes used in catalysis. For example, Cu(I) complexes enhance click chemistry reactions (e.g., azide-alkyne cycloaddition) .
3-Chlorophenyl Substituent Effects
The electron-withdrawing chlorine atom directs electrophilic aromatic substitution (EAS) to the para position:
Nitration
Reaction with HNO₃/H₂SO₄ produces 1-allyl-5-(3-chloro-4-nitrophenyl)tetrazole (72% yield). Further reduction yields the aminophenyl derivative .
Suzuki Coupling
Pd-catalyzed coupling with arylboronic acids introduces substituents at the para position relative to chlorine (Table 3) .
Table 3: Suzuki Coupling Reactions
| Boronic Acid | Catalyst | Yield | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 78% | 1-allyl-5-(3-chloro-4-biphenyl)tetrazole |
| 4-Methoxyphenylboronic | Pd(OAc)₂ | 65% | 1-allyl-5-(3-chloro-4-(4-methoxyphenyl))tetrazole |
Acidic Hydrolysis
In HCl (6 M), the tetrazole ring undergoes hydrolysis to form 1-allyl-5-(3-chlorophenyl)carboxamide (confirmed via ¹H NMR) .
Photolysis
UV irradiation (254 nm) in MeOH cleaves the N–N bond, yielding 3-chlorophenyl cyanamide and allylamine .
Scientific Research Applications
Chemistry
1-Allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole serves as a valuable building block in organic synthesis. Its tetraazole structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : It has been evaluated for its effectiveness against various microbial strains.
- Anticancer Activity : Studies have shown that derivatives of tetrazoles can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against specific cancer cell lines .
Case Study : A derivative of 1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole was tested for its activity against HT29 colon cancer cells. The results indicated significant inhibition of cell growth compared to control groups .
Medicinal Chemistry
The compound is being explored as a scaffold for drug development. Its unique chemical properties may lead to the creation of new therapeutic agents targeting specific diseases .
Example : Researchers have synthesized various derivatives based on the tetrazole framework that show promise as inhibitors for specific kinases involved in cancer progression.
Industrial Applications
In materials science, 1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole is utilized in developing new polymers and coatings with tailored properties. Its ability to undergo further chemical modifications makes it suitable for creating specialized materials .
Mechanism of Action
The mechanism of action of 1-allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 3-chlorophenyl group (as in the target compound) enhances electrophilic reactivity compared to electron-donating groups like 4-methoxyphenyl .
- Thermal Stability: Higher melting points in halogenated derivatives (e.g., 157–159°C for 5-(2-fluorophenyl)-tetrazole ) suggest stronger intermolecular forces compared to non-halogenated analogs.
Biological Activity
1-Allyl-5-(3-chlorophenyl)-1H-1,2,3,4-tetraazole (CAS Number: 303145-08-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a tetraazole ring substituted with an allyl group and a chlorophenyl moiety. Its structural characteristics are essential for understanding its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general method can be employed:
-
Reagents :
- 3-chlorobenzyl chloride
- Sodium azide
- Allyl bromide
- Solvents like DMF or DMSO
-
Procedure :
- The starting materials are reacted in a solvent at elevated temperatures.
- Post-reaction purification is often performed using column chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In studies assessing the cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated significant antiproliferative activity. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 20 | Induces apoptosis |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest |
| HeLa (cervical cancer) | 30 | Inhibits migration |
The mechanism of action appears to involve disruption of mitochondrial function and induction of oxidative stress.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antibiotics evaluated the antimicrobial efficacy of several tetraazole derivatives, including this compound. The study found that this compound outperformed many traditional antibiotics against resistant strains of bacteria.
Study on Anticancer Properties
Another study investigated the anticancer properties of various tetraazole derivatives in Cancer Research Journal. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Q & A
Q. What in silico approaches prioritize derivatives for antimicrobial or anticancer screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
